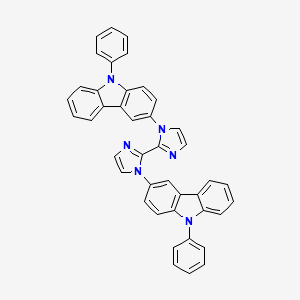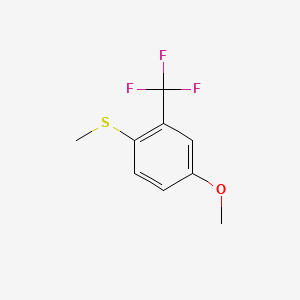
(4-Methoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a sulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation
Industrial Production Methods
Industrial production of (4-Methoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfane group to other functional groups.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
(4-Methoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a reagent in various chemical reactions.
Biology: In biological research, the compound may be used to study the effects of trifluoromethyl and methoxy groups on biological systems.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development and medicinal chemistry.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways The trifluoromethyl and methoxy groups can influence the compound’s reactivity and binding affinity to various targets The sulfane group may also play a role in the compound’s overall activity
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
- Methyl 4-(trifluoromethyl)phenyl sulfone
Uniqueness
(4-Methoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both the trifluoromethyl and methoxy groups on the phenyl ring, along with the sulfane group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H9F3OS |
|---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
4-methoxy-1-methylsulfanyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3OS/c1-13-6-3-4-8(14-2)7(5-6)9(10,11)12/h3-5H,1-2H3 |
InChI Key |
DTXAXIKAHLAPEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)SC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


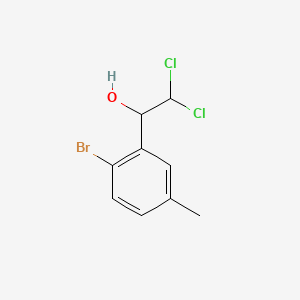
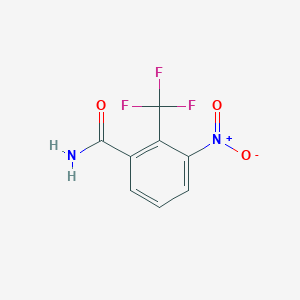
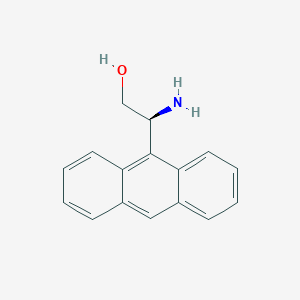
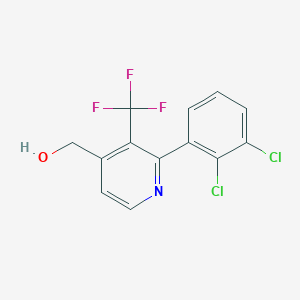
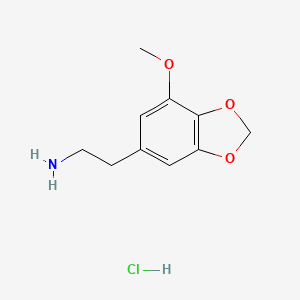
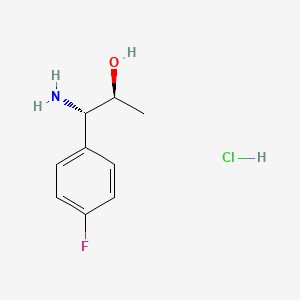
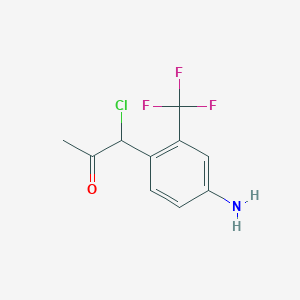
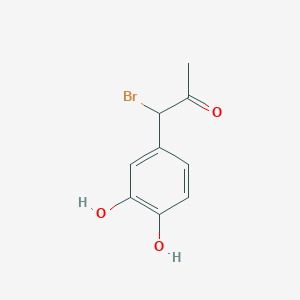
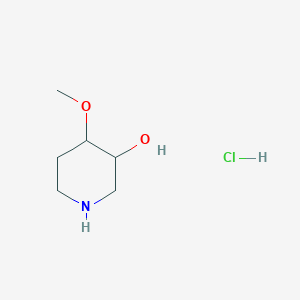
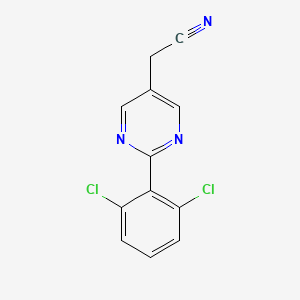
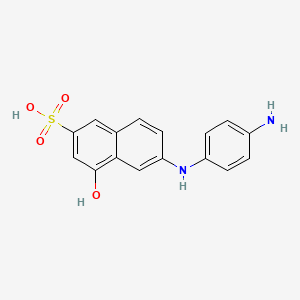
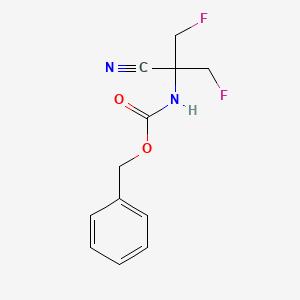
![N-[[16,17,18,19,20,21,22,23,24,25,26,27,28,29-Tetradecahydroxy-10,11,12,13,14,15-hexakis(hydroxymethyl)-67,68,69,70,71,72,73,74,75,76,77,78,79,80-tetradecaoxaoctacyclononatetracontan-9-YL]methyl]prop-2-enamide](/img/structure/B14035305.png)
